Product packaging for 1-Decen-4-one(Cat. No.:CAS No. 65807-57-0)

1-Decen-4-one

Cat. No.: B14469311
CAS No.: 65807-57-0
M. Wt: 154.25 g/mol
InChI Key: YZEIFGNUDSVADO-UHFFFAOYSA-N
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Description

1-Decen-4-one is a useful research compound. Its molecular formula is C10H18O and its molecular weight is 154.25 g/mol. The purity is usually 95%.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H18O B14469311 1-Decen-4-one CAS No. 65807-57-0

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

65807-57-0

Molecular Formula

C10H18O

Molecular Weight

154.25 g/mol

IUPAC Name

dec-1-en-4-one

InChI

InChI=1S/C10H18O/c1-3-5-6-7-9-10(11)8-4-2/h4H,2-3,5-9H2,1H3

InChI Key

YZEIFGNUDSVADO-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC(=O)CC=C

Origin of Product

United States

Oxidation of 1 Decen 4 Ol:the Oxidation of Secondary Alcohols to Ketones is a Fundamental Transformation.organic Chemistry.orgheterogeneous Catalysts Based on Supported Precious Metals Are Highly Effective for This Purpose. for Instance, Gold or Ruthenium Nanoparticles Supported on Materials Like Graphite, Titania Tio₂ , or Silica Sio₂ Can Catalyze the Aerobic Oxidation of Alcohols.rsc.orgscielo.org.zasupported Gold Catalysts Have Been Specifically Studied for the Solvent Free Oxidation of Dec 1 Ene and Its Derivatives, Showing That Allylic Alcohols Can Be Oxidized to the Corresponding Enones.rsc.orgsimilarly, Supported Ruthenium Catalysts Are Effective for the Oxidation of Alkenes and Their Corresponding Alcohols.scielo.org.zathese Catalysts Use Molecular Oxygen, Often from the Air, As the Ultimate Oxidant, Making the Process Highly Atom Economical.rsc.org

Green Chemistry Principles in this compound Production

Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. The application of these principles to the synthesis of this compound can significantly lower its environmental impact.

Solvent-Free and Aqueous Reaction Media

One of the cornerstones of green chemistry is the reduction or elimination of volatile organic compounds (VOCs) as solvents. This can be achieved by conducting reactions under solvent-free conditions or by using environmentally benign solvents like water.

Solvent-Free Synthesis: The aldol condensation to produce enones like this compound is particularly amenable to solvent-free conditions. Reactions can be performed by simply grinding the reactants (e.g., heptanal (B48729) and acetone) with a solid heterogeneous catalyst like KF-Al₂O₃ or basic alumina at room temperature. sioc-journal.cntandfonline.com This approach, often referred to as mechanochemistry, minimizes waste, eliminates the need for solvent purification and disposal, and can lead to higher reaction efficiency. sioc-journal.cn Other solvent-free syntheses of α,β-unsaturated ketones have been achieved using microwave irradiation to drive the reaction. bibliotekanauki.pl

Aqueous Reaction Media: Water is an ideal green solvent due to its non-toxicity, non-flammability, and abundance. While organic reactants often have low solubility in water, this can be an advantage, and specialized catalysts can promote reactions in an aqueous medium. The Claisen-Schmidt condensation has been successfully performed in water using choline (B1196258) hydroxide, a biodegradable and metal-free catalyst, to produce α,β-unsaturated ketones with excellent yield. acs.orgacs.org The use of Raney Ni-Al alloy has also been reported for the reduction of α,β-unsaturated carbonyl compounds in aqueous media. lew.ro Furthermore, the epoxidation of enones, a potential subsequent reaction for this compound, has been demonstrated in water using hydrogen peroxide as the oxidant. tandfonline.comrsc.org

Energy-Efficient Synthesis Protocols

Minimizing the energy footprint of chemical synthesis is a key goal of green chemistry. This is often achieved by developing reactions that proceed under milder conditions (ambient temperature and pressure) or by using alternative energy sources that improve efficiency. nih.gov

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool for accelerating organic reactions. nih.govasianpubs.org By directly and efficiently heating the reaction mixture, microwaves can reduce reaction times from hours to minutes. mdpi.com This has been demonstrated for aldol condensations, where microwave-assisted heating in the presence of a functionalized ionic liquid catalyst completed the reaction in 30 minutes, compared to over 3 hours with conventional heating. mdpi.com Microwave-assisted protocols have been developed for numerous syntheses, including those of enones and other heterocyclic systems, often under solvent-free conditions, providing a dual green benefit. bibliotekanauki.plnih.gov The oligomerization of 1-decene has also been studied under microwave irradiation, highlighting the technology's applicability to this substrate's derivatives. mdpi.com

Room-Temperature Synthesis: Developing protocols that operate efficiently at ambient temperature eliminates the energy costs associated with heating and cooling. The solvent-free grinding methods for aldol condensation using solid catalysts like KF-Al₂O₃ are a prime example of an energy-efficient, room-temperature process for producing enones. sioc-journal.cn

Sustainable Reagent Utilization

The principle of sustainable reagent utilization focuses on using renewable feedstocks, recyclable catalysts, and less hazardous reagents that maximize atom economy.

Catalytic Reagents: As detailed in sections 2.3.2 and 2.3.3, the use of recyclable organocatalysts and heterogeneous catalysts is inherently more sustainable than using stoichiometric reagents (e.g., strong acids or bases) that are consumed during the reaction and generate waste. beilstein-journals.orgpreprints.org

Renewable Feedstocks and Benign Reagents: While this compound is typically derived from petrochemical sources, green chemistry encourages the use of bio-based feedstocks. For instance, the development of methods to produce aldehydes and ketones from biomass could provide a renewable pathway to its precursors. acs.org The use of alcohols as sustainable alkylating reagents is a growing area of research. mdpi.com In the context of oxidation reactions to form this compound from its alcohol, using clean oxidants like molecular oxygen (from air) or hydrogen peroxide (H₂O₂) is far more sustainable than traditional heavy-metal oxidants (e.g., CrO₃). organic-chemistry.orgnih.gov The only byproduct of H₂O₂ is water. Similarly, using gaseous nitrogen dioxide to oxidize alcohols provides a waste-free pathway where the gaseous byproducts can be converted to nitric acid. nih.govresearchgate.net

Chemical Reactivity and Transformation Pathways of 1 Decen 4 One

Reaction Mechanisms at the Alkene Moiety

The alkene portion of 1-decen-4-one is electronically modified by the adjacent carbonyl group. This conjugation deactivates the double bond towards certain electrophilic attacks compared to a simple alkene, but it concurrently activates it for nucleophilic conjugate additions and allows it to participate in various pericyclic and metal-catalyzed reactions. uobabylon.edu.iq

Electrophilic Additions

While the electron-withdrawing nature of the carbonyl group generally reduces the nucleophilicity of the alkene, making it less reactive towards electrophiles than isolated alkenes, electrophilic addition can still occur. uobabylon.edu.iqbyjus.com The reaction of an electrophile, such as a hydrogen halide (HX), with an α,β-unsaturated ketone proceeds via a mechanism that involves the formation of a resonance-stabilized carbocation.

The initial step is the attack of the π electrons of the double bond on the electrophile (e.g., the proton from HX). byjus.com This addition preferentially occurs at the α-carbon to generate a more stable allylic carbocation, where the positive charge is delocalized over the β-carbon and the carbonyl carbon. libretexts.orglibretexts.org The subsequent attack by the nucleophile (X⁻) can then occur at the β-carbon, leading to the 1,4-addition product, which is often the major product. uobabylon.edu.iq The regiochemistry is thus controlled by the formation of the most stable carbocation intermediate. openochem.orgsavemyexams.com

General Mechanism of Electrophilic Addition:

Protonation: The alkene's π bond attacks an electrophile (E⁺), forming a resonance-stabilized allylic carbocation.

Nucleophilic Attack: A nucleophile (Nu⁻) attacks the carbocation at the β-position to yield the final product.

Pericyclic Reactions

Pericyclic reactions are concerted processes that occur via a cyclic transition state. psgcas.ac.inwikipedia.org As an α,β-unsaturated ketone, this compound is an excellent candidate to participate as the electron-poor component, or dienophile, in Diels-Alder reactions. fiveable.mewikipedia.orgpraxilabs.comwikipedia.org

The Diels-Alder reaction is a [4+2] cycloaddition between a conjugated diene and a dienophile to form a six-membered ring. wikipedia.orgmasterorganicchemistry.com The reactivity of the dienophile is significantly enhanced by the presence of electron-withdrawing groups, such as the ketone group in this compound. This reaction is highly stereospecific and provides a powerful method for constructing complex cyclic systems. praxilabs.com The reaction can often be accelerated by the use of Lewis acid catalysts, which coordinate to the carbonyl oxygen and further increase the electrophilicity of the dienophile. wikipedia.org Other pericyclic reactions, such as [2+2] photocycloadditions, are also possible, typically proceeding through an excited triplet state upon UV irradiation. nih.gov

Olefin Metathesis and Oligomerization Phenomena

Olefin metathesis is a powerful reaction that involves the redistribution of alkene fragments, catalyzed by transition metal complexes, most notably those based on ruthenium (Grubbs catalysts) and molybdenum (Schrock catalysts). fiveable.mewikipedia.org While specific studies on this compound are not prevalent, its structural similarity to other olefins, particularly electron-deficient ones, allows for predictable reactivity.

Cross-metathesis (CM) of α,β-unsaturated ketones with other olefins is a known transformation for forming new, more complex enones. acs.orgthieme-connect.com The success of these reactions often requires second-generation or more advanced catalysts that are more tolerant of functional groups and effective with electron-poor alkenes. acs.orgpnas.orgnih.gov For instance, the cross-metathesis of an enone with a partner olefin like an allylic alcohol can be a key step in the synthesis of complex molecules such as furans. pnas.org

Oligomerization, another transformation of the alkene moiety, can be induced by various catalysts. For related α-olefins like 1-decene (B1663960), polymerization and oligomerization can be achieved using Lewis acid catalysts such as aluminum trichloride, often on a support material.

Table 1: Research Findings on Olefin Metathesis of Functionalized Alkenes
Reaction TypeCatalyst TypeSubstrate Example(s)Key Findings & ConditionsReference(s)
Cross Metathesis (CM)2nd Gen. Grubbs Catalyst3-Methyleneoxetan-2-one (enone) + various olefinsGood to excellent yields of 3-alkylideneoxetan-2-ones with high Z-selectivity. Reaction at 40-45 °C. acs.orgnih.gov
Enyne Ring-Rearrangement MetathesisGrubbs Catalysts (1st and 2nd Gen.)Cyclic enones with alkyne side chainsTandem reaction combining ring-opening, cross-metathesis, and ring-closing to form complex polycyclic systems. 2nd Gen. catalyst was necessary for conversion. thieme-connect.com
Cross Metathesis (CM)1st Gen. Grubbs CatalystOctavinylsilsesquioxane (OVS) + 1-hexeneEffective transformation using an excess of the olefin partner at room temperature. Resulted in a mixture of E/Z stereoisomers. beilstein-journals.org
Stereoretentive Cross MetathesisMo-based CatalystsTrisubstituted AlkenesMo-based monoaryloxide pyrrolide (MAP) catalysts are highly effective for stereocontrolled synthesis of Z- or E-trisubstituted alkenes. nih.gov

Hydroformylation and Subsequent Transformations

Hydroformylation, or oxo-synthesis, is an industrial process that introduces a formyl group (–CHO) and a hydrogen atom across an alkene's double bond. This reaction is typically catalyzed by rhodium or cobalt complexes and converts alkenes into aldehydes. While direct hydroformylation of α,β-unsaturated ketones can be challenging due to competing hydrogenation of the double bond, formal hydroformylation methods have been developed. oup.comoup.com Furthermore, studies on the closely related substrate, 1-decene, provide significant insight into the expected conditions and outcomes.

Rhodium-based catalysts, often with specialized phosphine (B1218219) ligands, are highly effective for the hydroformylation of long-chain olefins like 1-decene, showing excellent chemoselectivity towards the aldehyde products. The regioselectivity (linear vs. branched aldehyde) can be controlled by the choice of ligand. Subsequent transformations of the resulting aldehydes, such as reductive amination in a one-pot process (hydroaminomethylation), can produce valuable fatty amines.

Table 2: Research Findings on Hydroformylation of 1-Decene
Catalyst SystemLigandKey Findings & ConditionsProduct(s)Reference(s)
Rh(acac)(cod)SulfoXantphosAqueous microemulsion system, 30 bar H₂/CO (2:1), 2h reaction time.N,N-diethylundecylamine (via hydroaminomethylation)N/A
Rh/TPPTS & Rh/sulfoxantphosTPPTS & sulfoxantphosAqueous biphasic system with methylated β-cyclodextrin as a mass transfer agent. Continuous process over 200h.Undecanal (linear aldehyde)N/A
Rh(acac)(CO)₂BiPhePhosOperando FTIR spectroscopy study. Tandem isomerization-hydroformylation at 95-135 °C.Linear and branched aldehydesN/A

Reactivity at the Ketone Carbonyl Group

The carbonyl group in this compound is a key reactive site, characterized by its electrophilic carbon atom, which arises from the high electronegativity of the oxygen atom. masterorganicchemistry.com This makes it a prime target for nucleophilic attack.

Nucleophilic Additions

Nucleophilic addition is a fundamental reaction of ketones. masterorganicchemistry.comucalgary.ca For α,β-unsaturated ketones like this compound, a nucleophile can attack at two distinct electrophilic sites: the carbonyl carbon (in a 1,2-addition ) or the β-carbon of the alkene (in a 1,4-conjugate addition or Michael addition ). libretexts.orglibretexts.orgopenstax.orglibretexts.org

The reaction pathway is largely determined by the nature of the nucleophile and the reaction conditions. libretexts.orgmakingmolecules.com

1,2-Addition (Direct Addition): This pathway is favored by "hard," strongly basic nucleophiles. The reaction is typically fast and irreversible (kinetic control). The product is an allylic alcohol. Examples of nucleophiles that favor this pathway include Grignard reagents (RMgX) and organolithium reagents (RLi). libretexts.orgopenstax.orglibretexts.org

1,4-Addition (Conjugate Addition): This pathway is favored by "soft," less basic nucleophiles. This reaction is often reversible, allowing it to proceed under thermodynamic control to form the more stable carbonyl product. libretexts.orgmakingmolecules.com The initial product is a resonance-stabilized enolate, which is then protonated (typically at the α-carbon) to give a saturated ketone. libretexts.orgpressbooks.pub A wide range of nucleophiles favor this pathway, including organocopper reagents (Gilman reagents, R₂CuLi), amines, thiols, and enolates. libretexts.orgmakingmolecules.compressbooks.pub Asymmetric hydrogenation of the C=C bond using iridium or rhodium catalysts is also a form of 1,4-addition of a hydride. nih.gov

Table 3: Selectivity in Nucleophilic Additions to α,β-Unsaturated Ketones
Addition TypeFavored ByNucleophile ExamplesProduct TypeControlReference(s)
1,2-Addition "Hard," strong nucleophilesGrignard Reagents (RMgX), Organolithiums (RLi), LiAlH₄Allylic AlcoholKinetic libretexts.orgopenstax.orglibretexts.org
1,4-Addition "Soft," weak nucleophilesOrganocuprates (R₂CuLi), Amines (R₂NH), Thiols (RSH), Enolates, Cyanide (CN⁻)Saturated KetoneThermodynamic libretexts.orgmakingmolecules.commasterorganicchemistry.commdpi.com

Alpha-Hydrogen Deprotonation and Enolate Chemistry

The hydrogen atoms on the carbons adjacent to the carbonyl group (α-hydrogens) in this compound exhibit notable acidity (typical pKa range of 16-20 for ketones) due to the electron-withdrawing nature of the carbonyl oxygen. pressbooks.pubualberta.ca Deprotonation of an α-hydrogen by a base results in the formation of a resonance-stabilized intermediate known as an enolate. pressbooks.pub The negative charge of the enolate is delocalized between the α-carbon and the oxygen atom, with the major resonance contributor placing the charge on the more electronegative oxygen atom. pressbooks.pub This enolate is a potent nucleophile at the α-carbon, enabling it to react with various electrophiles. sketchy.com

This compound is an unsymmetrical ketone with two distinct sets of α-hydrogens: those at the C3 position (adjacent to the double bond) and those at the C5 position. The deprotonation can therefore lead to two different regioisomeric enolates. The control of which enolate forms is a classic example of kinetic versus thermodynamic control. udel.eduwikipedia.org

Kinetic Enolate: Deprotonation at the C5 position (CH₂) is sterically less hindered and thus occurs more rapidly. udel.edu This leads to the kinetic enolate. The formation of the kinetic enolate is favored by using a strong, sterically bulky, non-nucleophilic base like lithium diisopropylamide (LDA) at low temperatures (e.g., -78 °C) in an aprotic solvent like tetrahydrofuran (B95107) (THF). udel.edumasterorganicchemistry.com These conditions promote rapid, irreversible deprotonation at the most accessible site. udel.edu

Thermodynamic Enolate: The enolate formed by deprotonating the C3 position (allylic CH₂) is the thermodynamic enolate. This enolate results in a more substituted, and therefore more stable, internal double bond (C3=C4). Its formation is favored under conditions that allow for equilibrium to be established between the two enolate forms. udel.eduwikipedia.org This is typically achieved using a weaker base (like an alkoxide) or a strong base at higher temperatures, which allows the initially formed kinetic enolate to revert to the ketone and re-deprotonate to form the more stable thermodynamic product. udel.edu

The choice of base and reaction conditions is therefore crucial for directing the regioselectivity of subsequent reactions involving the enolate of this compound. bham.ac.uk

Condition Favored Product Rationale
Strong, bulky base (e.g., LDA), Low Temperature (-78 °C)Kinetic Enolate (Deprotonation at C5)The reaction is fast and irreversible; the base removes the most sterically accessible proton. udel.eduwikipedia.org
Weaker base (e.g., NaOR), Higher TemperatureThermodynamic Enolate (Deprotonation at C3)The reaction is reversible, allowing equilibrium to be established, favoring the more stable, more substituted enolate. udel.edu

Condensation Reactions

Condensation reactions are a class of reactions where two molecules combine, often with the loss of a small molecule like water. wikipedia.org The enolate of this compound, being a strong nucleophile, can participate in such reactions, most notably aldol-type condensations. libretexts.org

In a typical aldol (B89426) condensation, an enolate reacts with a carbonyl compound to form a β-hydroxy ketone (an aldol addition product). wikipedia.orgmasterorganicchemistry.com This adduct can then undergo dehydration (elimination of a water molecule), particularly with heating or under acidic/basic conditions, to yield an α,β-unsaturated ketone. ualberta.cawikipedia.org

For this compound, both self-condensation and crossed-condensation reactions are possible.

Self-Aldol Condensation: The enolate of one molecule of this compound can attack the electrophilic carbonyl carbon of a second molecule of this compound. Given the two possible enolates (kinetic and thermodynamic), a mixture of products could result, making this pathway less synthetically useful without careful control of regioselectivity.

Crossed-Aldol Condensation: A more controlled outcome can be achieved in a crossed-aldol condensation, where the enolate of this compound reacts with a different carbonyl compound, known as the acceptor. wikipedia.org To avoid a complex mixture of products, the acceptor molecule is ideally non-enolizable (lacking α-hydrogens), such as benzaldehyde (B42025) or formaldehyde. masterorganicchemistry.comwikipedia.org Alternatively, the reaction can be controlled by pre-forming the desired enolate of this compound with a strong base like LDA before slowly adding the acceptor carbonyl compound. almerja.com

A specific type of crossed-aldol condensation is the Claisen-Schmidt condensation , which involves the reaction of a ketone (like this compound) with an aromatic aldehyde that has no α-hydrogens. libretexts.orgmasterorganicchemistry.com This reaction is typically base-catalyzed and almost always proceeds to the dehydrated α,β-unsaturated product due to the stability conferred by the extended conjugation. masterorganicchemistry.com

Chemo- and Regioselectivity in Reactions Involving this compound

This compound possesses multiple reactive sites, making chemo- and regioselectivity key considerations in its transformations. The primary sites for reaction are the carbon-carbon double bond (C1=C2) and the carbonyl group (C4), along with the adjacent α-carbons (C3 and C5).

Chemoselectivity refers to the preferential reaction of a reagent with one functional group over another. For instance, reduction of this compound could target either the alkene or the ketone. Sodium borohydride (B1222165) (NaBH₄) would typically selectively reduce the ketone to a secondary alcohol, leaving the alkene untouched. In contrast, catalytic hydrogenation with H₂ and a metal catalyst like Palladium on carbon (Pd/C) would likely reduce both the alkene and the ketone.

Regioselectivity in the context of this compound most often refers to the selective formation of one of its two possible enolates, as discussed previously (Section 3.2.2). bham.ac.uk The choice between the kinetic enolate (from C5 deprotonation) and the thermodynamic enolate (from C3 deprotonation) is governed by reaction conditions. udel.eduwikipedia.org This regiocontrol is critical as it determines the position of subsequent C-C bond formation. For example, alkylating the kinetically formed lithium enolate would introduce a substituent at the C5 position, whereas using conditions to favor the thermodynamic enolate would lead to alkylation at the C3 position.

Other factors can also influence regioselectivity. For instance, in conjugate addition reactions (Michael additions), nucleophiles add to the β-carbon of the α,β-unsaturated system. While this compound is not a conjugated enone itself, its thermodynamic enolate is. Reactions targeting this extended conjugated system would exhibit regioselectivity dictated by the electronics of that system.

Stereochemical Control in this compound Transformations

Controlling the three-dimensional arrangement of atoms (stereochemistry) during reactions of this compound is crucial for synthesizing specific stereoisomers, which is of paramount importance in fields like pharmaceutical and fragrance chemistry.

Asymmetric Synthesis Approaches

Asymmetric synthesis aims to create a chiral product with a preference for one enantiomer. For reactions involving this compound, this could involve creating a new stereocenter or influencing the configuration of a product derived from it.

Asymmetric Reduction: The prochiral ketone at C4 can be reduced to a chiral secondary alcohol. Using chiral reducing agents, such as those derived from boranes (e.g., Alpine Borane) or enzymes (e.g., ketoreductases), can lead to the formation of either the (R)- or (S)-1-decen-4-ol with high enantiomeric excess.

Asymmetric Alkylation: The enolate of this compound can be reacted with an electrophile in the presence of a chiral auxiliary or a chiral ligand. The chiral entity creates a diastereomeric transition state, favoring the formation of one enantiomer of the alkylated product over the other.

Asymmetric Conjugate Addition: While this compound is not itself an enone, it can be a precursor to one. For a related α,β-unsaturated ketone, asymmetric conjugate addition of a nucleophile, catalyzed by a chiral metal complex (e.g., copper with a chiral ligand) or an organocatalyst, can create a stereocenter at the β-position with high enantioselectivity.

Any synthesis that produces a non-racemic mixture of enantiomers is, by definition, under some degree of kinetic control, as thermodynamic control would inevitably lead to a 50:50 racemic mixture. wikipedia.org

Dynamic Kinetic Resolution Strategies

Dynamic kinetic resolution (DKR) is a powerful technique used to convert a racemic mixture of a starting material entirely into a single enantiomer of a product. This process combines a kinetic resolution (where one enantiomer reacts faster than the other) with an in-situ racemization of the starting material.

For a derivative of this compound, such as racemic 1-decen-4-ol, a DKR process could be employed. A typical example involves a ruthenium-catalyzed enzymatic acylation.

Racemization: A ruthenium catalyst racemizes the (R)- and (S)-alcohols, ensuring the unreactive enantiomer is continuously converted back into the reactive one.

Kinetic Resolution: An enzyme, such as a lipase, selectively acylates only one of the enantiomers (e.g., the (R)-alcohol) with an acyl donor (like vinyl acetate).

Because the slow-reacting (S)-alcohol is constantly being converted back to the fast-reacting (R)-alcohol, the entire racemic mixture can theoretically be transformed into a single enantiomer of the acylated product with yields approaching 100%.

Biosynthesis and Natural Occurrence of 1 Decen 4 One

Elucidation of Proposed Biosynthetic Pathways

Given the lack of direct research on the biosynthesis of 1-Decen-4-one, its formation in biological systems can only be hypothesized based on known biochemical reactions and pathways for similar molecules.

Precursor Identification and Enzymatic Transformations

The biosynthesis of this compound would likely originate from fatty acid metabolism. A plausible precursor would be a C10 fatty acid, such as decanoic acid, or a related unsaturated fatty acid. The formation of the ketone and the specific double bond position would require a series of enzymatic transformations.

Hypothetical Biosynthetic Steps:

Fatty Acid Synthesis: The pathway would begin with the standard synthesis of a C10 acyl-CoA chain from acetyl-CoA and malonyl-CoA via the fatty acid synthase (FAS) complex.

Desaturation: An enzyme known as a desaturase would introduce a double bond into the C10 acyl chain. The position of this double bond would be critical in determining the final structure of this compound.

Hydroxylation: A hydroxyl group would likely be introduced at the C4 position by a hydroxylase enzyme, such as a cytochrome P450 monooxygenase. This would form a hydroxy-fatty acid intermediate.

Oxidation: The hydroxyl group at the C4 position would then be oxidized to a ketone by an alcohol dehydrogenase, yielding this compound.

This proposed pathway is speculative and requires experimental validation. The specific enzymes—desaturases, hydroxylases, and dehydrogenases—with substrate specificity for the required C10 intermediates would need to be identified in an organism that produces this compound.

Metabolic Flux Analysis

Metabolic flux analysis is a powerful technique used to quantify the rates of metabolic reactions within a biological system. frontiersin.org This analysis would be instrumental in understanding the biosynthesis of this compound by tracing the flow of carbon from primary metabolites (like glucose) through the proposed biosynthetic pathway. However, without an identified biological source of this compound and a defined biosynthetic pathway, conducting a metabolic flux analysis for this specific compound is not currently feasible.

Ecological and Biological Roles in Natural Systems

As the natural occurrence of this compound has not been established, its ecological and biological roles remain unknown. Volatile organic compounds produced by organisms often serve as crucial mediators of ecological interactions. esa.org They can function as pheromones for communication within a species, kairomones that benefit a receiving species, allomones that benefit the producer by deterring other species, or synomones that benefit both the producer and the receiver.

For example, many structurally related C10 compounds play significant roles in plant-insect interactions, acting as attractants for pollinators or as defense signals that repel herbivores or attract their natural predators. In fungi, volatiles can be involved in inter-kingdom signaling with bacteria and can influence fungal development and spore germination. annualreviews.orgresearchgate.net If this compound were to be discovered in a natural system, its role as a semiochemical in such interactions would be a primary area of investigation.

Biotechnological Approaches for Bio-production

The biotechnological production of flavors and fragrances is a rapidly growing field, offering a "natural" label and often providing higher stereospecificity compared to chemical synthesis. scielo.br While there are no specific reports on the biotechnological production of this compound, the methodologies used for related compounds could be adapted.

A potential strategy would involve metabolic engineering of a microbial host, such as Escherichia coli or the yeast Saccharomyces cerevisiae. This would entail:

Pathway Reconstruction: Introducing the heterologous genes encoding the necessary enzymes (desaturase, hydroxylase, alcohol dehydrogenase) for the conversion of a common precursor into this compound. The selection of enzymes with the correct substrate specificity would be critical.

Precursor Supply Enhancement: Engineering the host's central metabolism to increase the intracellular pool of the C10 fatty acid precursor.

Optimization of Fermentation Conditions: Fine-tuning parameters such as temperature, pH, and nutrient feed to maximize the production yield.

The successful biotechnological production of other C10 compounds, such as δ-decalactone, through microbial fermentation demonstrates the feasibility of such an approach. google.comgoogle.com However, significant research would be required to identify the appropriate enzymatic machinery and optimize a host organism for the specific synthesis of this compound.

Analytical Methodologies for Characterization and Quantification of 1 Decen 4 One

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are indispensable for the structural elucidation of organic molecules like 1-Decen-4-one. By analyzing the interaction of the molecule with electromagnetic radiation, these techniques reveal key structural features.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule.

¹H NMR: In a proton NMR spectrum of this compound, distinct signals are expected for the protons in different chemical environments. The vinyl protons (H-1 and H-2) at the end of the double bond would appear in the downfield region (typically δ 5.0-6.5 ppm) due to the deshielding effect of the π-bond. The protons on the carbon adjacent to the carbonyl group (H-3 and H-5) would also be deshielded. The remaining protons of the hexyl chain would appear in the more upfield aliphatic region (δ 0.8-1.6 ppm). acdlabs.comblogspot.com The integration of these signals corresponds to the number of protons in each environment. libretexts.org

¹³C NMR: The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. The carbonyl carbon (C-4) is the most deshielded and would appear significantly downfield (typically δ 190-220 ppm). libretexts.org The alkene carbons (C-1 and C-2) would resonate in the δ 110-150 ppm range. The carbons of the alkyl chain would appear in the upfield region (δ 10-40 ppm). libretexts.org Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can be used to differentiate between methyl (CH₃), methylene (B1212753) (CH₂), methine (CH), and quaternary carbons. lcms.cz

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound (Note: These are estimated values based on typical ranges for functional groups and may vary based on solvent and experimental conditions.)

Atom Position Carbon Type Predicted ¹³C Shift (ppm) Proton Type Predicted ¹H Shift (ppm) Multiplicity
C-1CH₂~1282H~5.2dd
C-2CH~1371H~5.9ddt
C-3CH₂~402H~3.2d
C-4C=O~200---
C-5CH₂~422H~2.4t
C-6CH₂~242H~1.6m
C-7CH₂~312H~1.3m
C-8CH₂~292H~1.3m
C-9CH₂~222H~1.3m
C-10CH₃~143H~0.9t

Abbreviations: s = singlet, d = doublet, t = triplet, q = quartet, m = multiplet, dd = doublet of doublets, ddt = doublet of doublet of triplets.

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which induces molecular vibrations. libretexts.org For this compound, the key characteristic absorption bands would be from the carbonyl (C=O) group and the carbon-carbon double bond (C=C). The conjugation between these two groups affects their position. The C=O stretch of an α,β-unsaturated ketone typically appears at a lower wavenumber (1650-1685 cm⁻¹) compared to a saturated ketone (1715 cm⁻¹). The C=C stretch also appears in the range of 1600-1650 cm⁻¹. Additionally, the spectrum would show C-H stretching vibrations for both sp² (alkene, >3000 cm⁻¹) and sp³ (alkane, <3000 cm⁻¹) hybridized carbons. lcms.czhmdb.ca

Table 2: Characteristic Infrared Absorption Frequencies for this compound

Vibrational Mode Functional Group Expected Wavenumber (cm⁻¹) Intensity
C-H Stretch=C-H (sp²)3010-3100Medium
C-H Stretch-C-H (sp³)2850-2960Strong
C=O StretchConjugated Ketone1650-1685Strong
C=C StretchAlkene1600-1650Medium-Weak
C-H BendAlkene910-990Strong

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions, providing information about the molecular weight and structure of a compound. researchgate.net In the mass spectrum of this compound (Molecular Weight: 154.25 g/mol ), the molecular ion peak (M⁺) would be expected at m/z 154.

Common fragmentation patterns for aliphatic ketones include α-cleavage and McLafferty rearrangement. etamu.edu

α-Cleavage: Breakage of the bond between the carbonyl carbon and an adjacent carbon. For this compound, this could lead to the loss of a propyl radical (C₃H₅) or a hexyl radical (C₆H₁₃), resulting in acylium ions.

McLafferty Rearrangement: This involves the transfer of a γ-hydrogen atom to the carbonyl oxygen, followed by cleavage of the α,β-carbon bond. This would result in the formation of a neutral alkene and a characteristic enol radical cation.

Gas Chromatography-Mass Spectrometry (GC-MS): This hyphenated technique combines the separation power of GC with the detection capabilities of MS. sigmaaldrich.com It is highly suitable for analyzing volatile compounds like this compound. The sample is vaporized and separated on a GC column before entering the mass spectrometer, where fragmentation patterns are generated for identification. researchgate.netnih.gov

Electrospray Ionization Mass Spectrometry (ESI-MS): Often coupled with liquid chromatography (LC-MS), ESI is a soft ionization technique that typically produces protonated molecules [M+H]⁺ with minimal fragmentation. This is useful for confirming the molecular weight of the compound.

UV-Visible spectroscopy measures the absorption of UV or visible light, which corresponds to the promotion of electrons to higher energy orbitals. sigmaaldrich.com Saturated ketones show a weak n→π* absorption around 270-300 nm. However, in α,β-unsaturated ketones like this compound, the conjugated system of the C=C double bond and the C=O group alters the electronic transitions. chemicalbook.com These compounds typically exhibit two characteristic absorption bands:

A strong π→π * transition, usually observed between 220-250 nm. nist.gov

A weaker n→π * transition, shifted to a longer wavelength (320-380 nm) compared to saturated ketones. nist.govnih.gov

Chromatographic Separation and Quantification

Chromatographic techniques are essential for separating this compound from complex mixtures and for its quantification.

Gas Chromatography (GC): GC is a primary technique for the analysis of volatile and thermally stable compounds. This compound can be readily analyzed by GC using a nonpolar or mid-polar capillary column (e.g., based on polydimethylsiloxane (B3030410) or phenyl-methylpolysiloxane) and a Flame Ionization Detector (FID) for quantification. chemicalbook.com Temperature programming, where the column temperature is gradually increased, allows for the efficient separation of components with a range of boiling points. researchgate.net

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique for separating components in a liquid mixture. sigmaaldrich.com For ketones, reversed-phase HPLC (RP-HPLC) is commonly employed. Because ketones lack a strong chromophore for UV detection at higher wavelengths, analysis is often improved by derivatization. thegoodscentscompany.com A common method involves reacting the ketone with 2,4-dinitrophenylhydrazine (B122626) (DNPH) to form a stable hydrazone derivative. sigmaaldrich.com These derivatives are brightly colored and can be sensitively detected by a UV-Vis detector at around 360 nm. thegoodscentscompany.com Separation is typically achieved on a C18 column with a mobile phase consisting of a mixture of acetonitrile (B52724) and water.

Table 3: Common Chromatographic Conditions for Ketone Analysis

Technique Stationary Phase (Column) Mobile Phase / Carrier Gas Detector Notes
GC5% Phenyl-methylpolysiloxaneHelium or NitrogenFID, MSSuitable for direct analysis of the volatile ketone. MS provides identification.
HPLCC18 (Reversed-Phase)Acetonitrile/Water gradientUV-VisOften requires pre-column derivatization with an agent like DNPH for enhanced sensitivity and detection at a specific wavelength (e.g., 360 nm). sigmaaldrich.comthegoodscentscompany.com

Advanced GC and LC Coupling Techniques

Gas chromatography (GC) and liquid chromatography (LC) are powerful separation techniques that, when coupled with mass spectrometry (MS), provide a high degree of sensitivity and specificity for the analysis of compounds like this compound.

Gas Chromatography-Mass Spectrometry (GC-MS): This is a gold-standard method for the analysis of volatile and semi-volatile compounds. wikipedia.org In a typical GC-MS analysis, the sample is injected into the GC, where it is vaporized and separated based on the components' boiling points and interactions with a stationary phase within a capillary column. wikipedia.orgorientjchem.org As the separated components, including this compound, exit the column, they enter the mass spectrometer. The MS ionizes the molecules and separates the resulting ions based on their mass-to-charge ratio, providing a unique mass spectrum that acts as a chemical fingerprint for identification. wikipedia.orgitmedicalteam.pl The combination of the retention time from the GC and the mass spectrum from the MS allows for highly specific identification and quantification. orientjchem.org GC-MS is widely used in food and flavor analysis, environmental monitoring, and chemical analysis. wikipedia.org

Liquid Chromatography-Mass Spectrometry (LC-MS): For compounds that are thermally unstable or not easily volatilized, LC-MS is the preferred method. chromatographyonline.com LC separates compounds in a liquid mobile phase based on their interactions with a solid stationary phase. rsc.org The separated compounds are then introduced into the MS for detection and identification. rsc.orgresearchgate.net LC-MS/MS, a tandem MS technique, further enhances selectivity and sensitivity by performing a second stage of mass analysis on selected ions from the first stage. chromatographyonline.comchromatographyonline.com This is particularly useful for analyzing complex matrices. chromatographyonline.com The development of reliable interfaces to connect LC and MS has made this a key technique for quantitative analysis in numerous fields. rsc.org

Enantioselective Analysis: Since this compound can exist as different stereoisomers, or enantiomers, which may have distinct biological activities, enantioselective analysis is often necessary. This is typically achieved using chiral stationary phases in either GC or LC. pan.olsztyn.pl These chiral columns can separate the enantiomers, allowing for their individual quantification. For instance, multidimensional gas chromatography (MDGC) with a chiral column can be used for the direct chiral evaluation of aroma compounds in complex matrices. researchgate.net The enantiomeric ratio of a compound can be crucial in determining its origin (natural vs. synthetic). pan.olsztyn.pl

Size Exclusion Chromatography (SEC) / Gel Permeation Chromatography (GPC)

Size Exclusion Chromatography (SEC), also known as Gel Permeation Chromatography (GPC) when organic solvents are used, is a technique that separates molecules based on their size or hydrodynamic volume. embiotec.com.arwikipedia.org This method is particularly useful for separating high-molecular-weight compounds. wikipedia.orgepa.gov

The process involves passing a sample through a column packed with a porous gel. embiotec.com.arepa.gov Larger molecules that are excluded from the pores of the gel travel a shorter path and elute first, while smaller molecules that can penetrate the pores have a longer path and elute later. embiotec.com.archromatographyonline.com This technique is often used for the analysis of polymers and can determine their molecular weight distribution. wikipedia.orgiitb.ac.in While primarily used for macromolecules, GPC can be employed as a cleanup procedure to remove high-molecular-weight interferences like lipids and polymers from a sample extract before the analysis of smaller molecules like this compound. epa.gov Research has been conducted on the oligomerization of 1-decene (B1663960), and the resulting oligomers have been analyzed using GPC to determine their molecular weight distribution. researchgate.net

TechniquePrincipleApplications for this compound Analysis
GC-MS Separation by boiling point and polarity, detection by mass-to-charge ratio. wikipedia.orgorientjchem.orgIdentification and quantification in volatile mixtures (e.g., essential oils, food aromas). wikipedia.org
LC-MS Separation by polarity, detection by mass-to-charge ratio. rsc.orgAnalysis of less volatile or thermally labile samples containing this compound. chromatographyonline.com
Enantioselective GC/LC Separation of stereoisomers using a chiral stationary phase. pan.olsztyn.plDetermination of the enantiomeric ratio of this compound for authenticity studies. pan.olsztyn.pl
SEC/GPC Separation based on molecular size. embiotec.com.arwikipedia.orgCleanup of sample extracts to remove large interfering molecules before analysis; analysis of 1-decene oligomers. epa.govresearchgate.net

Sample Preparation and Enrichment Strategies

Effective sample preparation is a critical step to isolate and concentrate this compound from its matrix, thereby improving analytical sensitivity and accuracy.

Solvent Extraction Techniques

Solvent extraction is a fundamental technique used to separate compounds based on their differential solubilities in two immiscible liquids, typically an aqueous and an organic solvent. organomation.com For the extraction of this compound from solid samples like plant material, a solid-liquid extraction is performed. organomation.com

The process generally involves soaking the ground plant material in a suitable solvent. coleparmer.frresearchgate.net The choice of solvent is crucial and follows the "like dissolves like" principle; a non-polar compound like this compound would be best extracted with a non-polar solvent. ijbsac.org Common solvents used for extracting compounds from plant materials include ethanol, hexane, and chloroform. organomation.comnih.gov To ensure complete extraction, the process is often repeated multiple times. researchgate.netnih.gov After soaking, the solid material is filtered out, and the solvent containing the extracted compounds is collected. coleparmer.fr The extract may then be concentrated, often using a rotary evaporator, which removes the solvent under reduced pressure. coleparmer.fr

Extraction MethodDescriptionCommon Solvents
Maceration Soaking a solid material in a solvent for an extended period with occasional agitation. ijbsac.orgEthanol, Hexane, Chloroform. organomation.comnih.gov
Soxhlet Extraction Continuous extraction where the solvent is repeatedly cycled through the sample. organomation.comEthanol, Hexane, Acetone. organomation.com
Solid-Liquid Extraction General term for extracting compounds from a solid matrix using a liquid solvent. organomation.comEthanol, Methanol, Water. organomation.com

Solid Phase Extraction (SPE) and Microextraction (SPME)

Solid Phase Extraction (SPE): SPE is a sample preparation technique that uses a solid adsorbent (the stationary phase) to isolate analytes from a liquid sample (the mobile phase). chromatographyonline.comresearchgate.net It is widely used for sample cleanup, concentration, and matrix simplification. researchgate.netresearchgate.net The process involves conditioning the sorbent, loading the sample, washing away interferences, and finally eluting the analyte of interest with a small volume of a strong solvent. chromatographyonline.com A variety of sorbents are available, including polar, non-polar, and ion-exchange materials, allowing for high selectivity. chromatographyonline.commdpi.com

Solid Phase Microextraction (SPME): SPME is a solvent-free, miniaturized version of SPE. mdpi.com It utilizes a fused-silica fiber coated with a stationary phase. mdpi.comresearchgate.net The fiber is exposed to the sample (either directly or in the headspace above the sample), and analytes partition from the sample matrix onto the fiber coating. mdpi.comresearchgate.net After an equilibrium or pre-equilibrium time, the fiber is withdrawn and transferred to the injection port of a GC for thermal desorption and analysis. researchgate.net SPME is valued for its simplicity, speed, and sensitivity, and it effectively reduces matrix-induced interferences. researchgate.net Different fiber coatings, such as polydimethylsiloxane (PDMS), are available to target analytes with different polarities. mdpi.com

Headspace Analysis

Headspace analysis is a technique used for the analysis of volatile and semi-volatile compounds in solid or liquid samples. cloudfront.net It involves analyzing the vapor phase (headspace) in equilibrium with the sample in a sealed vial. cloudfront.net This method is ideal for complex matrices as it avoids the injection of non-volatile components that could contaminate the analytical system. cloudfront.net

Static Headspace Analysis: In this method, the sample is sealed in a vial and heated to a specific temperature for a set time to allow volatile compounds to partition into the headspace. shimadzu.com A portion of the headspace gas is then injected into the GC. cloudfront.net The efficiency of this process is influenced by factors like temperature, equilibration time, and the sample matrix. shimadzu.comnih.gov

Dynamic Headspace Analysis (Purge and Trap): This technique involves purging the sample with an inert gas, which sweeps the volatile analytes onto a sorbent trap. The trap is then rapidly heated to desorb the analytes into the GC system. This method allows for the concentration of analytes, leading to lower detection limits.

Computational Chemistry and Spectroscopic Analysis of 1 Decen 4 One

Quantum Chemical Calculations of Molecular Structure and Electronic Properties

Quantum chemical calculations are employed to solve the Schrödinger equation for a molecule, providing detailed information about its geometric and electronic properties. acs.org These methods are fundamental for understanding the intrinsic characteristics of 1-decen-4-one at an atomic level.

Density Functional Theory (DFT) is a widely used quantum mechanical method in computational chemistry that determines the electronic structure of a molecule by modeling its electron density. mit.eduresearchgate.net For this compound, DFT calculations would be instrumental in predicting a variety of molecular properties. These studies typically begin with a geometry optimization to find the lowest energy structure of the molecule.

From this optimized geometry, further analysis can yield crucial data:

Geometric Parameters: Precise bond lengths, bond angles, and dihedral angles that define the molecule's three-dimensional shape.

Vibrational Frequencies: Calculation of vibrational modes corresponds to infrared (IR) and Raman spectra, which can aid in the interpretation of experimental spectroscopic data. sciepub.com

Electronic Properties: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical. jmchemsci.com The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and kinetic stability.

Molecular Electrostatic Potential (MEP): An MEP map illustrates the charge distribution across the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which is key to predicting intermolecular interactions and reaction sites. mdpi.com

Table 1: Illustrative DFT-Calculated Geometric Parameters for this compound. This table presents hypothetical data representative of what would be obtained from a DFT geometry optimization at a common level of theory (e.g., B3LYP/6-31G(d)).

ParameterAtom(s) InvolvedCalculated Value
Bond Lengths
C4=O111.21 Å
C1=C21.34 Å
C3-C41.52 Å
C4-C51.53 Å
Bond Angles
C3-C4-C5116.5°
C3-C4=O11121.8°
C5-C4=O11121.7°
C1=C2-C3125.1°
Dihedral Angles
O11=C4-C3-C2135.0°
C5-C4-C3-C2-48.2°

While DFT is a dominant method, other quantum chemical approaches exist that could be applied to this compound.

Ab Initio Methods: These methods, Latin for "from the beginning," solve the Schrödinger equation without using experimental data for parametrization, relying solely on fundamental physical constants. researchgate.net Methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) offer a hierarchy of accuracy and computational cost. While more computationally expensive than DFT, high-level ab initio calculations could serve as a benchmark for validating the accuracy of DFT results for this compound.

Semi-Empirical Methods: These methods (e.g., AM1, PM7) simplify quantum mechanical calculations by incorporating some parameters derived from experimental data. researchgate.net They are significantly faster than DFT or ab initio methods, making them suitable for preliminary calculations on larger systems or for providing initial structures for higher-level optimizations. However, their accuracy is generally lower. For a molecule the size of this compound, they would be less common for final, high-accuracy property calculations but could be useful in initial conformational searches.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations compute the physical movements of atoms and molecules over time, offering a view of the system's dynamic evolution. wikipedia.orgvalencelabs.com For a flexible molecule like this compound, MD is essential for exploring its conformational landscape and interactions with its environment.

MD simulations rely on a "force field," which is a set of functions and parameters that describe the potential energy of the system. uoa.gr This includes terms for bond stretching, angle bending, torsional rotations, and non-bonded interactions (van der Waals and electrostatic). fiveable.me

For this compound, a suitable force field would be required. The process would involve:

Selection of an Existing Force Field: Standard biomolecular or organic force fields like GROMOS, AMBER, CHARMM, or OPLS could potentially be used. fiveable.me These force fields are parameterized for common functional groups.

Parameterization: The specific combination of a ketone and a terminal alkene in this compound might require the development of new parameters or the validation of existing ones. This is often done by fitting the force field parameters to reproduce high-quality quantum chemical data (e.g., from DFT calculations) for properties like geometry, vibrational frequencies, and rotational energy barriers. boku.ac.at The careful optimization of force field parameters is crucial for ensuring the accuracy of the simulation. boku.ac.at

The six-carbon alkyl chain and the bonds connecting the functional groups in this compound allow for considerable flexibility. Conformational analysis aims to identify the stable, low-energy arrangements of the molecule and the energy barriers between them. ijpsr.comnobelprize.org

MD simulations can map the conformational energy landscape by:

Simulating the molecule for an extended period (nanoseconds to microseconds) to sample a wide range of possible conformations. plos.org

Identifying the most populated (lowest free energy) conformational states.

Analyzing the trajectories of dihedral angles to understand the transitions between different conformers.

This analysis reveals which shapes the molecule is most likely to adopt, which is crucial as different conformers can have distinct properties and reactivity. ijpsr.com

Conformer IDDihedral Angle (C5-C4-C3-C2)Dihedral Angle (C6-C5-C4-C3)Relative Energy (kcal/mol)
1-48.5°178.5°0.00
2130.2°65.1°0.85
3-50.1°-68.9°1.21
4175.6°179.0°2.50

The properties and behavior of a molecule can be significantly altered by its solvent environment. osti.gov The polarity of the carbonyl group in this compound suggests that its conformation and interactions will be sensitive to the polarity of the solvent.

MD simulations are well-suited to study these effects by:

Placing the this compound molecule in a simulation box filled with explicit solvent molecules (e.g., water, ethanol, or hexane).

Simulating the entire system to observe how the solvent molecules arrange themselves around the solute (the solvation shell).

Analyzing how the solvent influences the conformational preferences of this compound through hydrogen bonding or dipole-dipole interactions. aip.org

These simulations can quantify the thermodynamics of solvation (free energy of solvation) and provide a molecular-level picture of how the solvent structure impacts the solute's dynamics. acs.org

In Silico Prediction of Reactivity and Selectivity

Computational chemistry provides powerful tools for predicting the reactivity and selectivity of organic molecules, offering insights into reaction mechanisms and outcomes without the need for extensive laboratory experimentation. numberanalytics.comnumberanalytics.com For this compound, a vinyl ketone, these in silico methods can map out its chemical behavior by analyzing its electronic structure and potential energy surfaces. numberanalytics.com Modern approaches combine quantum mechanics, such as Density Functional Theory (DFT), with machine learning algorithms to forecast reaction pathways and product distributions with increasing accuracy. ijnc.irrsc.org

The reactivity of this compound is dictated by its functional groups: a conjugated system composed of a carbon-carbon double bond (alkene) and a carbonyl group (ketone). This arrangement creates several potential sites for chemical attack. Computational models can calculate electron density, molecular orbitals (like HOMO and LUMO), and electrostatic potential maps to predict where electrophiles (electron-seeking species) and nucleophiles (nucleus-seeking species) are most likely to react. mdpi.com

Key reactive sites and predictable reactions for this compound include:

Carbonyl Oxygen: The most basic site, predicted to be the center of protonation or coordination by Lewis acids.

Carbonyl Carbon (C4): An electrophilic site susceptible to direct nucleophilic attack (1,2-addition).

β-Carbon (C2): An electrophilic site due to conjugation, susceptible to nucleophilic attack via a conjugate addition, also known as a Michael addition.

α-Carbons (C3 and C5): Protons on these carbons can be removed by a strong base to form an enolate, which can then act as a nucleophile.

The selectivity of reactions is a primary focus of computational prediction. For instance, in a reaction with a nucleophile, this compound can undergo either 1,2-addition or 1,4-addition. DFT calculations can be used to model the transition states for both pathways. rsc.orgnih.gov The relative energy barriers of these transition states allow for a prediction of the major product. nih.gov Generally, "hard" nucleophiles (like organolithium reagents) are predicted to favor 1,2-addition, while "soft" nucleophiles (like cuprates or thiols) are predicted to favor 1,4-addition.

Furthermore, computational tools can rationalize and predict regioselectivity in more complex transformations, such as transition-metal-catalyzed reactions. chemrxiv.orgresearchgate.net By modeling the entire catalytic cycle, including steps like oxidative addition and reductive elimination, researchers can understand why a reaction occurs at a specific position. chemrxiv.org Fragment-based in silico profilers, which use calculated activation energies, can also predict the reactivity of α,β-unsaturated ketones toward biological nucleophiles, a crucial aspect in toxicology. ljmu.ac.ukljmu.ac.uk

Table 1: Computationally Predicted Reactive Sites and Reaction Types for this compound

Reactive SitePositionPredicted Reaction TypeAttacking Species
Carbonyl OxygenO at C4Protonation, Lewis Acid CoordinationElectrophile (H⁺, Lewis Acid)
β-CarbonC21,4-Conjugate Addition (Michael Addition)Nucleophile (especially soft Nu⁻)
Carbonyl CarbonC41,2-AdditionNucleophile (especially hard Nu⁻)
α-HydrogenH at C3, C5Deprotonation (Enolate Formation)Base
Alkene Double BondC1-C2Electrophilic Addition, CycloadditionElectrophile, Diene

Spectroscopic Data Simulation and Interpretation

Computational methods are integral to the simulation and interpretation of spectroscopic data, allowing for the prediction of spectra for a given structure. nmrdb.org This is particularly useful for identifying unknown compounds or for confirming the structure of a newly synthesized molecule like this compound.

Infrared (IR) Spectroscopy

Simulated IR spectra are typically generated from frequency calculations using DFT. These calculations predict the vibrational modes of the molecule and their corresponding intensities. For this compound, the key absorptions are characteristic of a vinyl ketone. The conjugation between the carbonyl group and the double bond lowers the frequency of the C=O stretching vibration compared to a saturated ketone. orgchemboulder.com

Table 2: Predicted Characteristic IR Absorption Bands for this compound

Frequency Range (cm⁻¹)Vibration TypeFunctional GroupIntensity
3100-3000C-H StretchVinylic (=C-H)Medium
2960-2850C-H StretchAliphatic (-C-H)Strong
1690-1675C=O StretchConjugated KetoneStrong
1640-1620C=C StretchAlkeneMedium-Weak

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectra can be accurately simulated using computational software, which calculates the magnetic shielding of each nucleus to predict chemical shifts (δ). nmrdb.orgresearchgate.net

¹H NMR Spectrum

The proton NMR spectrum of this compound is predicted to show distinct signals for the vinyl protons, the methylene (B1212753) protons adjacent to the carbonyl, and the long alkyl chain. The vinyl protons (H-1 and H-2) typically appear in the 5.8-6.4 ppm region and exhibit complex splitting patterns due to geminal, cis, and trans coupling. chemicalbook.comchemicalbook.com

Table 3: Predicted ¹H NMR Chemical Shifts and Splitting for this compound

Proton(s)Predicted δ (ppm)Predicted MultiplicityNotes
H-1 (trans to C3)~6.3dd (doublet of doublets)Coupled to H-1 (gem) and H-2 (cis)
H-1 (cis to C3)~5.8dd (doublet of doublets)Coupled to H-1 (gem) and H-2 (trans)
H-2~6.2ddt (doublet of doublet of triplets)Coupled to both H-1 protons and H-3 protons
H-3~2.7t (triplet)Coupled to H-2
H-5~2.4t (triplet)Coupled to H-6
H-6 to H-91.2-1.6m (multiplet)Overlapping signals of the alkyl chain
H-10~0.9t (triplet)Terminal methyl group

¹³C NMR Spectrum

The predicted ¹³C NMR spectrum is characterized by a carbonyl carbon signal in the downfield region. Due to conjugation, the β-carbon (C2) is shifted downfield, while the carbonyl carbon (C4) is shifted slightly upfield compared to saturated ketones. organicchemistrydata.orgoregonstate.edu

Table 4: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon(s)Predicted δ (ppm)Notes
C1~128Vinylic CH₂
C2~137Vinylic CH
C3~33Methylene alpha to C=C
C4~199Carbonyl Carbon (C=O)
C5~40Methylene alpha to C=O
C6, C7, C824-32Aliphatic Methylene Carbons
C9~22Aliphatic Methylene Carbon
C10~14Terminal Methyl Carbon

Mass Spectrometry (MS)

The fragmentation patterns in mass spectrometry can be predicted by analyzing the stability of potential fragment ions. For this compound, the molecular ion peak (M⁺˙) would be observed at m/z 154. Key fragmentation pathways for ketones include α-cleavage and McLafferty rearrangements. miamioh.edumsu.edu

Table 5: Predicted Key Fragments in the Mass Spectrum of this compound

m/zProposed Fragment IonFragmentation Pathway
154[C₁₀H₁₈O]⁺˙Molecular Ion (M⁺˙)
99[C₆H₁₁O]⁺α-cleavage: Loss of vinyl radical (•C₂H₃)
83[C₅H₇O]⁺Cleavage at C5-C6 bond
55[C₃H₃O]⁺α-cleavage: Loss of hexyl radical (•C₆H₁₃)
43[C₃H₇]⁺ or [C₂H₃O]⁺Fragmentation of the alkyl chain or carbonyl side

Environmental Fate and Degradation Pathways of 1 Decen 4 One

Abiotic Degradation Processes

Abiotic degradation involves the breakdown of chemical compounds through non-biological processes. For 1-Decen-4-one, these processes primarily include reactions initiated by light (photolysis and photo-oxidation), reactions with water (hydrolysis), and breakdown due to heat (thermal degradation).

Photolysis and Photo-oxidation in Atmospheric and Aquatic Environments

Photolysis is the degradation of a compound by light. In the atmosphere, this often involves indirect photo-oxidation, where photochemically-produced hydroxyl radicals (•OH) are the primary reactive species responsible for the initial degradation of organic molecules. copernicus.orgcopernicus.org The presence of a carbon-carbon double bond and a ketone functional group in this compound suggests it would be susceptible to attack by hydroxyl radicals. copernicus.org The rate of this reaction is a key determinant of the compound's atmospheric lifetime.

In aquatic environments, direct photolysis, where the molecule itself absorbs light, and indirect photolysis, mediated by substances like humic acids that absorb light and produce reactive species, can occur. researchgate.net Aliphatic ketones can form hydrates with water, which may increase the energy and lifetime of their excited state, potentially influencing their photoreactivity. researchgate.net The presence of chromophoric groups, such as the carbonyl group in this compound, is a prerequisite for initiating photochemical reactions. nih.gov The formation of hydroxyl radicals from the photolysis of other substances in the water, such as nitrates or dissolved organic matter, can also contribute to the degradation of this compound. osti.govresearchgate.netcopernicus.orgoup.com

Table 1: General Factors Influencing Photodegradation of Organic Compounds

FactorInfluence on DegradationEnvironmental Compartment
Light Intensity Higher intensity generally increases the rate of photolysis.Atmosphere, Aquatic
Wavelength The compound must absorb light at the wavelengths present in the environment.Atmosphere, Aquatic
Hydroxyl Radical Concentration Higher concentrations lead to faster photo-oxidation. copernicus.orgAtmosphere, Aquatic
Presence of Photosensitizers Substances like humic acids can accelerate indirect photolysis. researchgate.netAquatic
Water Chemistry (pH, dissolved organic matter) Can influence the formation of reactive species and the state of the compound.Aquatic

Hydrolysis in Aqueous Systems

Hydrolysis is a chemical reaction in which a molecule of water breaks one or more chemical bonds. The rate of hydrolysis is often dependent on the pH of the aqueous solution and the temperature. apvma.gov.aueuropa.euepa.gov For ketones, hydrolysis is generally not a significant degradation pathway unless there are other functional groups present that are more susceptible to this reaction. However, the reactivity of α,β-unsaturated ketones can be influenced by their structure. rsc.orgnih.gov The hydrolysis of this compound would involve the interaction of water with the carbonyl group or the double bond, but without specific experimental data, the rate and significance of this process remain speculative.

Table 2: Factors Affecting Hydrolysis Rates of Organic Compounds

FactorInfluence on Hydrolysis Rate
pH Can be acid-catalyzed, base-catalyzed, or neutral. usgs.gov
Temperature Higher temperatures generally increase the reaction rate. apvma.gov.aueuropa.eu
Chemical Structure The presence of susceptible functional groups and steric hindrance affect reactivity. rsc.org
Buffer Catalysis Certain buffer components can catalyze the hydrolysis reaction. usgs.gov

Thermal Degradation Studies

Thermal degradation is the breakdown of molecules at elevated temperatures. rsc.org For a compound like this compound, which contains both a double bond and a ketone, thermal stress would likely lead to fragmentation. Studies on related compounds, such as alkenones, indicate that they can be altered at temperatures around 200°C. tamu.edu The thermal decomposition of polyethylene, a long-chain aliphatic hydrocarbon, produces a variety of smaller paraffin (B1166041) and olefin molecules. nist.gov The heating of vegetable oils, which contain long-chain fatty acids, has been shown to produce 1-decene (B1663960) as a volatile organic compound. nih.gov It is plausible that the thermal degradation of this compound would result in the formation of smaller, more volatile hydrocarbons and oxygenated compounds, though specific products have not been documented in the available literature. nih.govmdpi.com

Table 3: General Products of Thermal Degradation of Organic Polymers

PolymerMajor Degradation Products
Polyethylene Paraffins, olefins, diolefins nist.gov
Polyvinyl Chloride HCl, benzene, various hydrocarbons nist.gov
Rubber Isoprene monomer and polymers nist.gov

Biotic Degradation Mechanisms

Biotic degradation involves the breakdown of organic compounds by living organisms, primarily microorganisms. This is a crucial pathway for the removal of many organic pollutants from the environment.

Microbial Transformation and Biodegradation Studies

The biodegradation of hydrocarbons by microorganisms is a well-documented process. researchgate.netmdpi.comscience.gov Bacteria and fungi can utilize a wide range of organic compounds as sources of carbon and energy. asm.orgwur.nlresearchgate.net The structure of this compound, an unsaturated aliphatic ketone, suggests it could be susceptible to microbial attack. The double bond and the ketone group offer potential sites for initial enzymatic reactions. For instance, the biodegradation of unsaturated hydrocarbons can be initiated by enzymes that act on the double bond. wur.nl The degradation of aliphatic hydrocarbons often proceeds through oxidation to an alcohol, then to an aldehyde or ketone, and finally to a carboxylic acid which can enter central metabolic pathways. researchgate.net While specific studies on the microbial degradation of this compound are lacking, research on the biodegradation of other ketones and unsaturated hydrocarbons provides a framework for its likely transformation pathways. asm.orgresearchgate.netmdpi.com

Table 4: Factors Influencing Microbial Biodegradation

FactorInfluence on Biodegradation
Microbial Population Presence of microorganisms with appropriate metabolic capabilities. asm.org
Nutrient Availability Availability of nitrogen, phosphorus, and other essential nutrients. researchgate.net
Oxygen Availability Aerobic degradation is often faster than anaerobic degradation. researchgate.net
Temperature and pH Optimal conditions vary for different microorganisms.
Bioavailability The compound must be accessible to the microorganisms. mdpi.com

Enzymatic Degradation Pathways

Table 5: Relevant Enzyme Classes in Biotransformation

Enzyme ClassFunctionPotential Role in this compound Degradation
Oxidoreductases Catalyze oxidation-reduction reactions. pocketdentistry.comOxidation of the alkyl chain or reduction of the double bond/ketone.
- Ene-reductases Reduction of carbon-carbon double bonds.Reduction of the C=C double bond.
- Ketoreductases Reduction of ketone functional groups. researchgate.netReduction of the C=O group to a hydroxyl group.
Hydrolases Cleavage of bonds by addition of water. byjus.comLess likely for initial attack, but could be involved in downstream metabolism.
Lyases Cleavage of C-C, C-O, C-N bonds by means other than hydrolysis or oxidation. byjus.comPotential for carbon chain cleavage.

Environmental Distribution and Partitioning Behavior

The environmental distribution of this compound is governed by its intrinsic physical and chemical properties, which dictate how it partitions between different environmental compartments such as air, water, soil, and sediment. Key processes influencing its movement and residence in the environment include volatilization and sorption.

Volatilization from Water and Soil

Volatilization is a significant pathway for the distribution of many organic compounds. The tendency of a chemical to volatilize from water is primarily described by its Henry's Law constant, while volatilization from soil is influenced by both its Henry's Law constant (from moist soil) and its vapor pressure (from dry surfaces). epa.gov

The process of volatilization is moisture-dependent. A high vapor pressure indicates a chemical will readily volatilize from a dry source, whereas the Henry's Law constant is more indicative of volatilization from water or moist soil. itrcweb.org For chemicals like 1,4-dichlorobenzene, volatilization occurs from both soil and water, with the dissolved phase volatilizing rapidly. tpsgc-pwgsc.gc.ca In contrast, a compound with a low Henry's Law constant, such as 1,4-dioxane, has limited potential to volatilize from water, which can instead promote its transfer from the unsaturated zone (vadose zone) to groundwater. itrcweb.org Given the structural characteristics of this compound, a balance between its moderate water solubility (due to the ketone group) and its vapor pressure would control its volatilization rate from environmental surfaces.

Table 1: Classification of Volatility Potential Based on Physicochemical Properties This table provides a general framework used by environmental agencies to classify a chemical's potential to volatilize from different media.

Property Classification Volatility Potential from Dry Surfaces Volatility Potential from Water
Vapor Pressure High> 10⁻² mm Hg-
Moderate10⁻² to 10⁻⁵ mm Hg-
Low< 10⁻⁵ mm Hg-
Henry's Law Constant High-> 10⁻³ atm-m³/mol
Moderate-10⁻³ to 10⁻⁷ atm-m³/mol
Low-< 10⁻⁷ atm-m³/mol

Source: Adapted from USEPA guidelines. epa.gov

Sorption to Environmental Matrices

Sorption to soil and sediment is a critical process that affects a chemical's mobility, bioavailability, and persistence in the environment. mdpi.com This process is largely governed by the compound's affinity for organic carbon in the environmental matrix, a property quantified by the organic carbon-water (B12546825) partition coefficient (Koc). researchgate.net

For neutral organic compounds, the Koc value is often used to predict partitioning behavior. rsc.org A higher Koc value indicates stronger sorption to soil and sediment, leading to lower mobility. Using estimation methods based on molecular structure, the Koc for 1-decene can be estimated to be around 1720. nih.gov According to classification schemes, this value suggests that 1-decene is expected to have low mobility in soil. nih.gov Given the structural similarity, this compound is also expected to sorb to soil organic matter, though the polar ketone group may slightly reduce its hydrophobicity compared to 1-decene.

The nature of the sorption process can be complex. For some organic chemicals, sorption is a dynamic process that can be described by models distinguishing between rapid (labile) and slow (nonlabile) phases. oup.com The extent of sorption is often proportional to the organic carbon content of the soil or sediment. researchgate.netwur.nl However, for polar and ionizable compounds, other interactions beyond simple hydrophobic partitioning can occur. rsc.org While ketones are generally considered neutral organic compounds, their sorption behavior can be influenced by the specific characteristics of the soil matrix. wur.nl Studies on other chemicals show that sorption is a key factor in their environmental fate; for example, ivermectin exhibits strong sorption to both soils and sediments, which indicates high hydrophobicity and raises concerns about potential ecotoxicological effects. nih.gov

Fate Modeling and Environmental Risk Assessment Methodologies

To predict the environmental behavior of chemicals like this compound and assess potential risks, scientists employ fate models and structured risk assessment methodologies. wur.nlnih.gov These tools are essential for regulatory purposes, especially when experimental data is limited. wur.nltandfonline.com

Environmental fate models, such as multimedia fugacity models (e.g., Mackay models), provide a quantitative picture of a chemical's distribution and fluxes in the environment. epa.govrsc.org These models use the chemical's physical and chemical properties (e.g., vapor pressure, water solubility, Koc) to calculate its partitioning among environmental compartments like air, water, soil, and sediment. rsc.org For example, a Mackay Level I model for a C12 ketone fraction calculated that at steady state, the substance would primarily partition to the air (82.6%) and soil (15.5%). epa.gov A Level III model, which considers transport and degradation processes, suggested that soil would be the primary compartment. epa.gov Such models are crucial for predicting exposure concentrations and identifying compartments of concern. wur.nl When specific data for a chemical is unavailable, Quantitative Structure-Activity Relationships (QSARs) are often used to estimate the necessary physical and chemical properties from its molecular structure. nih.govtandfonline.com

Environmental Risk Assessment (ERA) is a formal process used to evaluate the potential for adverse effects on the environment. europa.eu It involves several key steps:

Hazard Identification: Determining the potential adverse effects a chemical can cause to organisms.

Dose-Response Assessment: Quantifying the relationship between the dose (or concentration) of the chemical and the incidence of adverse effects.

Exposure Assessment: Evaluating the concentration of the chemical in the environment and the extent to which organisms are exposed. This step heavily relies on environmental fate modeling. rsc.org

Risk Characterization: Integrating the hazard and exposure assessments to determine the probability of adverse effects occurring in the environment. europa.eu

Table 2: Illustrative Output of a Mackay Level I Fugacity Model for a C12 Ketone This table shows example results from a Level I model, demonstrating how a chemical might partition between environmental compartments at equilibrium.

Environmental Compartment Percentage of Total Mass (%)
Air82.6
Water1.8
Soil15.5
Sediment0.1
Biota< 0.1

Source: Data for a C12 ketone fraction from an HPV chemical assessment. epa.gov

1 Decen 4 One As a Synthetic Intermediate

Utility in the Synthesis of Complex Organic Molecules

As a vinyl ketone, 1-decen-4-one possesses two key reactive sites: the carbon-carbon double bond and the carbonyl group. This dual functionality makes it a potentially versatile building block in organic synthesis. Vinyl ketones are known to participate in a variety of important carbon-carbon bond-forming reactions. wikipedia.orgmdpi.com

One of the most prominent reactions of vinyl ketones is the Michael addition , where a nucleophile adds to the β-carbon of the double bond. This reaction is a cornerstone in the formation of 1,5-dicarbonyl compounds and is widely used in the synthesis of complex cyclic systems. mdpi.com Another significant application is in Robinson annulation , a powerful method for creating six-membered rings by combining a Michael addition with an intramolecular aldol (B89426) condensation. wikipedia.org

Furthermore, the double bond in vinyl ketones can act as a dienophile in Diels-Alder reactions , leading to the formation of cyclohexene (B86901) derivatives. mdpi.com These reactions are fundamental in the construction of polycyclic natural products and other complex organic molecules. The carbonyl group itself can undergo various reactions, including reduction to an alcohol, addition of organometallic reagents, and Wittig-type olefination.

While these reactions are well-established for vinyl ketones in general, specific examples and detailed studies employing this compound are not readily found in the current body of scientific literature.

Precursor to Pharmaceutical Scaffolds and Fine Chemicals

The structural motif of an α,β-unsaturated ketone is present in numerous biologically active compounds and serves as a key intermediate in the synthesis of various pharmaceutical agents. wikipedia.org For instance, vinyl ketones are precursors in the synthesis of certain steroids and alkaloids. wikipedia.org The reactivity of the enone system allows for the introduction of diverse functional groups and the construction of complex molecular architectures that are often found in drug molecules.

The synthesis of flavonoids, a class of compounds with a wide range of biological activities, can be achieved using aryl vinyl ketones through Heck coupling reactions. researchgate.net Although this compound is an aliphatic, not an aryl, vinyl ketone, this highlights the potential of the vinyl ketone moiety as a handle for constructing complex scaffolds.

The fragrance and flavor industry also utilizes related unsaturated carbonyl compounds. For example, (E)-4-decenal is a powerful and diffusive chemical used to impart citrus and orange notes in fragrances and flavors. thegoodscentscompany.com While there is no direct evidence of this compound being used as a fragrance component, its structural similarity to known aroma chemicals suggests a potential, yet unexplored, application in this area.

Role in Materials Science and Polymer Chemistry

Vinyl ketones, such as the simplest member of the class, methyl vinyl ketone, are known to undergo polymerization. wikipedia.org The polymerization typically proceeds via the vinyl group, leading to a polymer chain with pendant acetyl groups. These polymers can be further modified to create materials with specific properties.

Research on the oligomerization and polymerization of related α-olefins, such as 1-decene (B1663960), is extensive. acs.org These polymers, known as polyalphaolefins (PAOs), are used as high-performance synthetic lubricants. While this compound contains a vinyl group, the presence of the ketone functionality would significantly alter its polymerization behavior and the properties of the resulting polymer compared to simple olefins. There is currently no available research detailing the polymerization of this compound or the properties and potential applications of the resulting polymer.

Emerging Applications and Future Research Directions

The limited available information on this compound suggests that its potential as a synthetic intermediate is largely untapped. Future research could focus on several key areas:

Development of Efficient Synthetic Routes: Establishing reliable and high-yielding methods for the synthesis of this compound would be the first step to unlocking its potential. General methods for synthesizing α,β-unsaturated ketones, such as the dehydrogenation of saturated ketones or the condensation of aldehydes and ketones, could be explored and optimized for this specific compound. researchgate.netrsc.org

Exploration of its Reactivity: A systematic study of the reactivity of this compound in key organic transformations, such as Michael additions, Diels-Alder reactions, and various carbonyl additions, would provide valuable data for synthetic chemists.

Synthesis of Novel Compounds: Utilizing this compound as a starting material for the synthesis of novel complex molecules, including potential pharmaceutical scaffolds and fine chemicals, could lead to the discovery of new compounds with interesting biological or material properties.

Investigation of Polymerization: Research into the polymerization of this compound and the characterization of the resulting polymer could open up new avenues in materials science, potentially leading to the development of functional polymers with unique properties.

Q & A

Q. What are the established synthetic pathways for 1-Decen-4-one, and how can experimental reproducibility be ensured?

Methodological Answer:

  • Synthetic Routes : Common methods include oxidation of 1-decen-4-ol using Jones reagent or Swern oxidation .

  • Reproducibility : Detailed experimental protocols (e.g., reaction stoichiometry, temperature, solvent systems) must be documented. For novel syntheses, provide NMR, IR, and mass spectrometry data to confirm product purity and identity. Cross-reference with prior literature to validate intermediates .

  • Example Table :

    MethodYield (%)Key Characterization Techniques
    Jones Oxidation65-701^1H NMR, FT-IR
    Swern Oxidation75-80GC-MS, 13^{13}C NMR

Q. How should researchers optimize purification techniques for this compound to minimize by-products?

Methodological Answer:

  • Techniques : Use fractional distillation for liquid-phase separation or column chromatography (silica gel, hexane/ethyl acetate gradient) for polar impurities .
  • Validation : Monitor purity via TLC and GC-MS. Compare retention indices with literature values .

Advanced Research Questions

Q. How can spectroscopic challenges (e.g., overlapping signals in 1^11H NMR) for this compound be resolved?

Methodological Answer:

  • Advanced Techniques : Employ 2D NMR (COSY, HSQC) to resolve overlapping peaks. For carbonyl confirmation, use 13^{13}C NMR or IR spectroscopy (C=O stretch at ~1700–1750 cm1^{-1}) .
  • Data Interpretation : Compare spectral data with computational predictions (DFT calculations) to validate assignments .

Q. What statistical frameworks are recommended for analyzing contradictory reactivity data in this compound across studies?

Methodological Answer:

  • Approach : Use meta-analysis to reconcile discrepancies. Apply ANOVA or t-tests to assess variability in reaction conditions (e.g., solvent polarity, catalyst loading) .
  • Case Study : If Study A reports higher yields in THF vs. Study B in DCM, conduct controlled replicates with both solvents and analyze via regression models .

Q. How can computational models (e.g., DFT) predict the regioselectivity of this compound in Diels-Alder reactions?

Methodological Answer:

  • Modeling Strategy : Optimize geometries using B3LYP/6-31G(d) basis sets. Calculate frontier molecular orbitals (HOMO/LUMO) to predict electron-deficient sites .
  • Validation : Compare computational results with experimental kinetic data (e.g., reaction rates with dienes of varying electron density) .

Q. What methodologies address the instability of this compound in aqueous environments during kinetic studies?

Methodological Answer:

  • Controlled Conditions : Use inert atmospheres (N2_2) and anhydrous solvents. Monitor degradation via UV-Vis spectroscopy at λmax ~240 nm .
  • Data Correction : Apply Arrhenius equation to account for temperature-dependent decomposition and normalize kinetic data .

Methodological Frameworks for Research Design

Q. How can the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) be applied to this compound studies?

Answer :

  • Feasible : Ensure access to specialized equipment (e.g., GC-MS, Schlenk lines).
  • Novelty : Investigate understudied applications (e.g., asymmetric catalysis).
  • Ethics : Adhere to safety protocols for volatile organic compounds .

Q. What role does the PICO framework (Population, Intervention, Comparison, Outcome) play in mechanistic studies?

Answer :

  • Population : this compound as the reactive species.
  • Intervention : Varying catalysts (e.g., Lewis acids).
  • Comparison : Baseline reactivity in uncatalyzed reactions.
  • Outcome : Yield or enantiomeric excess (ee%) as metrics .

Data Analysis and Reporting Standards

Q. How should researchers present conflicting spectral data in publications?

Guidelines :

  • Transparency : Report raw data in supplementary files. Use error bars in graphs to show measurement variability .
  • Peer Review : Discuss discrepancies in the context of instrumental limitations (e.g., NMR field strength) .

Q. What are best practices for structuring a research paper on this compound to meet journal standards?

Answer :

  • Abstract : Include hypothesis, methods (e.g., "DFT/B3LYP"), and key findings .
  • Results : Use subheadings for synthesis, characterization, and application sections. Reference tables/figures in-text .
  • Supporting Information : Upload crystallographic data, spectral scans, and raw kinetic datasets .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.